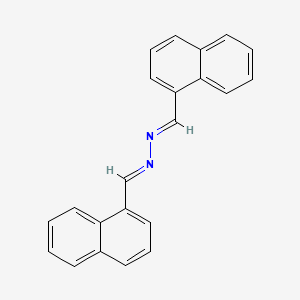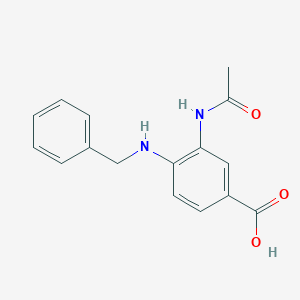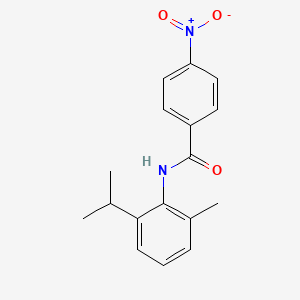![molecular formula C15H17N7O B5598303 7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)
7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Regioselective Synthesis : A study describes the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating a method for synthesizing similar compounds (Drev et al., 2014).
- Efficient and Regioselective One-Step Synthesis : Another study presents efficient one-step procedures for the synthesis of related compounds, emphasizing the utility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in the preparation of biologically active compounds (Massari et al., 2017).
Molecular Structure Analysis
- Molecular Structure in Different Environments : A paper reports on the molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in two crystal environments, providing insights into the structural analysis of similar molecules (Canfora et al., 2010).
Chemical Reactions and Properties
- Reactivity with Different Reagents : Research on the reactivity of pyrazolo[1,5-a][1,3,5]triazine derivatives, which are structurally similar, provides insights into the chemical reactions and properties of the target compound (Velihina et al., 2023).
Physical Properties Analysis
- Crystallographic Analysis : The study by Canfora et al. (2010) also offers valuable information about the physical properties through crystallographic analysis, which can be extrapolated to understand the physical characteristics of similar compounds.
Chemical Properties Analysis
- Antibacterial Activity : A paper on the synthesis of pyrano[2,3-d]pyrimidine derivatives, which includes [1,2,4]triazolo[1,5-a]pyrimidine derivatives, discusses their promising antibacterial activities, shedding light on the chemical properties of related compounds (El-Agrody et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Regioselective Synthesis of Derivatives : Research on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives highlights the regioselective synthesis techniques. Through a series of chemical reactions involving chloro derivatives and amines, researchers have developed methods to selectively synthesize 1-alkyl and 4-alkyl derivatives, showcasing the chemical versatility of this compound class (Drev et al., 2014).
Chemistry and Biological Evaluation : A novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine derivatives were synthesized, demonstrating the compound's flexibility in producing a range of biologically active molecules. These compounds were characterized using various spectroscopic techniques and assessed for their antibacterial and antifungal activity (Chauhan & Ram, 2019).
Potential Applications in Biomedical Research
Antitumor and Antimicrobial Activities : The synthesis of N-arylpyrazole-containing enaminones and their reactions with different compounds have led to the creation of pyrazoles and triazolopyrimidines with significant antitumor and antimicrobial activities. These compounds have shown inhibition effects comparable to those of standard drugs against certain cancer cell lines and microbes, indicating their potential in developing new therapeutic agents (Riyadh, 2011).
Synthesis of Antiviral Agents : A study on the synthesis of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives revealed their potent inhibitory activity against c-Src kinase, a target for acute ischemic stroke treatment. This research underscores the compound's relevance in creating inhibitors with central nervous system penetration and therapeutic potential for stroke (Mukaiyama et al., 2007).
Eigenschaften
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-9(2)13-4-12(21-15-19-8-20-22(13)15)14(23)18-7-11-6-16-10(3)5-17-11/h4-6,8-9H,7H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMHFYVJCZOGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=NC3=NC=NN3C(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5598242.png)
![(3aR*,6S*,7R*,7aS*)-2-isopropyl-7-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5598255.png)

![(3R*,4R*)-3-methyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5598267.png)
![(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5598272.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B5598279.png)


![methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5598294.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5598297.png)
![2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5598309.png)